Bicifadine-d5 Clorhidrato

Descripción general

Descripción

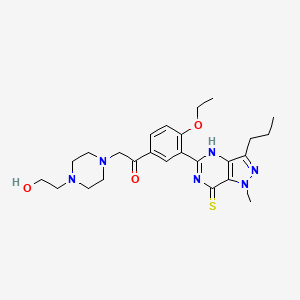

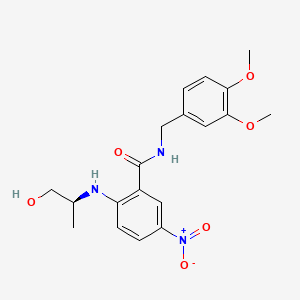

Bicifadine-d5 Hydrochloride is the labelled analogue of Bicifadine Hydrochloride . It is a novel non-narcotic analgesic drug used for the treatment of acute pain, chronic pain, and symptoms of neuropathic disorders . It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) discovered at American Cyanamid as an analgesic drug candidate .

Molecular Structure Analysis

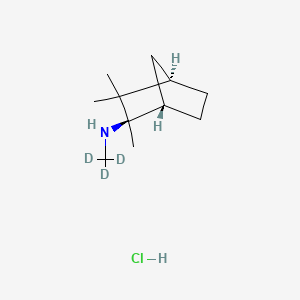

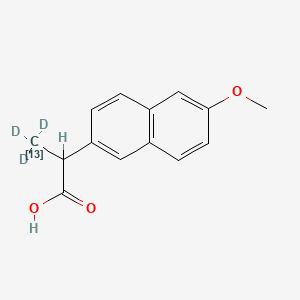

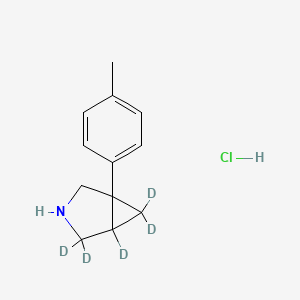

The molecular formula of Bicifadine-d5 Hydrochloride is C12H11D5ClN . The average molecular weight is 214.75 . The structure is chemically distinct with a unique profile of pharmacological activity .Chemical Reactions Analysis

Bicifadine-d5 Hydrochloride is an inhibitor of both the norepinephrine and serotonin transporters . It enhances and prolongs the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines .Physical And Chemical Properties Analysis

The physical and chemical properties of Bicifadine-d5 Hydrochloride include a water solubility of 0.172 mg/mL, a logP of 1.93, and a pKa (Strongest Basic) of 10.6 . It has a physiological charge of 1, a hydrogen acceptor count of 1, a hydrogen donor count of 1, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Investigación Neurológica

Bicifadine-d5 Clorhidrato se utiliza en la investigación neurológica . Forma parte de los productos químicos y estándares analíticos de investigación neurológica, y se utiliza como material de referencia certificado para un análisis de datos altamente preciso y confiable .

Manejo del Dolor

This compound es un analgésico no opioide . Se ha demostrado que tiene una potente actividad analgésica in vivo y ha sido elegido para su posterior desarrollo para el tratamiento del dolor .

Inhibición de la Recaptación de Serotonina-Noradrenalina-Dopamina

This compound es un inhibidor de la recaptación de serotonina-noradrenalina-dopamina (SNDRI) . Esto lo convierte en un posible candidato para el tratamiento de afecciones relacionadas con el desequilibrio de estos neurotransmisores.

Antagonismo NMDA

This compound es un antagonista NMDA . Esta propiedad podría hacerlo útil en el tratamiento de afecciones como la depresión, la esquizofrenia y el dolor neuropático, donde los receptores NMDA están implicados.

Mejora de las Aminas Biogénicas

This compound mejora y prolonga las acciones de la noradrenalina y la serotonina inhibiendo las proteínas de transporte que terminan las acciones fisiológicas de las dos aminas biogénicas .

Perfil No Narcótico

This compound tiene un perfil no narcótico . No actúa en ningún receptor opiáceo y no exhibe ninguna actividad antiinflamatoria . Esto lo convierte en una alternativa más segura a los analgésicos opioides.

Mecanismo De Acción

The mechanism of action of bicifadine-d5 hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the bicifadine receptor, which is a G protein-coupled receptor located in the brain. When bicifadine-d5 hydrochloride binds to the bicifadine receptor, it triggers a cascade of biochemical reactions that lead to the release of neurotransmitters and other signaling molecules. These signaling molecules then lead to a variety of physiological and biochemical effects.

Biochemical and Physiological Effects

Bicifadine-d5 hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been shown to increase the release of serotonin, which is a neurotransmitter involved in the regulation of appetite and sleep. Bicifadine-d5 hydrochloride has also been shown to have an antinociceptive effect, which is the ability to reduce pain sensitivity. It has also been shown to have an anti-inflammatory effect, which is the ability to reduce inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bicifadine-d5 hydrochloride has a number of advantages for laboratory experiments. It is a novel compound that has been shown to possess a number of biochemical and physiological effects. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using bicifadine-d5 hydrochloride in laboratory experiments. It is not yet fully understood how bicifadine-d5 hydrochloride works, and further research is needed to better understand its mechanism of action. Additionally, bicifadine-d5 hydrochloride is not yet approved for use in humans, so its use in laboratory experiments is limited to animal models.

Direcciones Futuras

There are a number of potential future directions for the use of bicifadine-d5 hydrochloride. Further research is needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, further research is needed to investigate the effects of bicifadine-d5 hydrochloride on the cardiovascular system and its potential therapeutic applications. Additionally, further research is needed to investigate the effects of bicifadine-d5 hydrochloride on the immune system and its potential therapeutic applications. Finally, further research is needed to investigate the potential for bicifadine-d5 hydrochlor

Métodos De Síntesis

Bicifadine-d5 hydrochloride is synthesized through a two-step process. The first step involves the synthesis of bicifadine-d5 ethyl ester hydrochloride, which is then converted to bicifadine-d5 hydrochloride. The synthesis of bicifadine-d5 ethyl ester hydrochloride involves the reaction of bicifadine and ethyl chloroformate in the presence of a base catalyst. The second step involves the conversion of bicifadine-d5 ethyl ester hydrochloride to bicifadine-d5 hydrochloride through the reaction with hydrochloric acid.

Propiedades

IUPAC Name |

1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/i6D2,7D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-MRGWXENESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C1(CNC2([2H])[2H])C3=CC=C(C=C3)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676230 | |

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1014696-75-3 | |

| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)